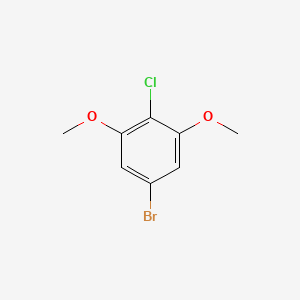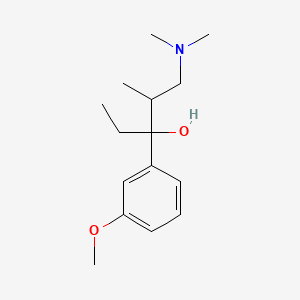
3-Chloro-4-(tributylstannyl)-pyridine
Descripción general
Descripción
3-Chloro-4-(tributylstannyl)-pyridine, also known as 3-C4-TBP, is an organostannane compound that has been used in a variety of scientific applications. It is a colorless, volatile liquid with a boiling point of 148°C and a melting point of -20°C. 3-C4-TBP is a useful reagent for organic synthesis, as it is able to form a variety of organic compounds. Additionally, it has been used for the synthesis of a variety of pharmaceuticals and other compounds. In recent years, 3-C4-TBP has been studied for its potential medical applications, including its use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
3-Chloro-4-(tributylstannyl)-pyridine plays a significant role in the synthesis of complex molecules. For instance, it is a key intermediate in the synthesis of highly efficient herbicides, like trifloxysulfuron, through processes involving oxidative chlorination and diazotization-alcoholysis (Zuo Hang-dong, 2010). Moreover, it has been utilized in the regioselective difunctionalization of pyridines via 3,4-pyridyne intermediates, leading to the creation of various 2,3,4-trisubstituted pyridines (Benjamin Heinz et al., 2021).
Application in Metal Complexes
The compound is also relevant in the formation of metal complexes. For example, it is used in synthesizing electroactive ligands in the first metal complexes of tetrathiafulvenyl-acetylacetonate (J. Massue et al., 2005). These complexes have shown significant properties that are beneficial for various applications in chemistry and material science.
Photophysical Properties Study
Studies have also been conducted on the optical absorption and emission properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, synthesized using 3-Chloro-4-(tributylstannyl)-pyridine. This research has implications for developing new materials with unique optical properties, potentially useful in sensors and other photonic applications (C. Hadad et al., 2011).
Drug Delivery Research
In the field of drug delivery, the compound has found application in the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages, which is a significant step in the development of more efficient drug delivery systems (J. Mattsson et al., 2010).
DNA Interaction and Binding Properties
It also contributes to the study of DNA binding properties. Zinc(II) complexes with 3-Pyridine Aldoxime, in which 3-Chloro-4-(tributylstannyl)-pyridine might be used, have been synthesized to understand their interaction with DNA. This research is crucial for developing new pharmaceuticals and understanding the molecular basis of drug-DNA interactions (K. Konidaris et al., 2010).
Propiedades
IUPAC Name |
tributyl-(3-chloropyridin-4-yl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAHVGPAIFXXHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(tributylstannyl)-pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B3037073.png)




![3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B3037080.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-4-(2-fluorophenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3037085.png)

![2-[5-[2-Oxo-2-(4-phenylphenyl)ethoxy]naphthalen-1-yl]oxy-1-(4-phenylphenyl)ethanone](/img/structure/B3037088.png)
![3-(4-Chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3037090.png)
![1-benzyl-3-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3037092.png)